4-{[(E)-(4-Carboxyphenyl)diazenyl](2-phenylhydrazinylidene)methyl}benzoic acid
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Overview
Description
4-{(E)-(4-Carboxyphenyl)diazenylmethyl}benzoic acid is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-(4-Carboxyphenyl)diazenylmethyl}benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the diazotization of aniline derivatives followed by coupling with phenylhydrazine. The reaction conditions often require acidic or basic environments to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-(4-Carboxyphenyl)diazenylmethyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-{(E)-(4-Carboxyphenyl)diazenylmethyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug development and biochemical research.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of dyes, pigments, and other materials due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-{(E)-(4-Carboxyphenyl)diazenylmethyl}benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(4-Carboxyphenyl)diazenyl]phenyl}benzoic acid
- 4-{(E)-(4-Carboxyphenyl)diazenylhydrazinylidene}benzoic acid
Uniqueness
The uniqueness of 4-{(E)-(4-Carboxyphenyl)diazenylmethyl}benzoic acid lies in its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required.
Properties
CAS No. |
144344-60-5 |
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Molecular Formula |
C21H16N4O4 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-[N'-anilino-N-(4-carboxyphenyl)iminocarbamimidoyl]benzoic acid |
InChI |
InChI=1S/C21H16N4O4/c26-20(27)15-8-6-14(7-9-15)19(24-22-17-4-2-1-3-5-17)25-23-18-12-10-16(11-13-18)21(28)29/h1-13,22H,(H,26,27)(H,28,29) |
InChI Key |
LJLHONYYINMOOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)C(=O)O)N=NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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